Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate
Description
Properties
Molecular Formula |
C13H13F3O3 |
|---|---|
Molecular Weight |
274.23 g/mol |
IUPAC Name |
methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate |
InChI |
InChI=1S/C13H13F3O3/c1-18-12(17)11-6-5-10(19-11)8-3-2-4-9(7-8)13(14,15)16/h2-4,7,10-11H,5-6H2,1H3 |
InChI Key |
PSXDPXSULGVRKC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(O1)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Base-Catalyzed Cyclization from Aromatic Aldehydes and β-Ketoesters
- Starting Materials:
- 3-(Trifluoromethyl)benzaldehyde
- Ethyl acetoacetate or methyl acetoacetate derivatives
- Reaction Type: Base-catalyzed condensation followed by cyclization to form the oxolane ring
- Conditions:
- Use of mild bases such as sodium ethoxide or potassium carbonate
- Solvents like ethanol or acetonitrile
- Controlled temperature (room temperature to reflux)
- Mechanism:
- Aldol condensation between the aldehyde and β-ketoester forms a β-hydroxy ketone intermediate
- Intramolecular cyclization yields the oxolane ring
- Esterification or transesterification leads to the methyl ester final product
Transition Metal-Catalyzed Cyclopropanation and Ring Expansion
- Reagents:
- Aryldiazonium salts bearing trifluoromethyl groups
- Diazomalonate derivatives
- Rhodium catalysts (e.g., Rh2(esp)2)
- Procedure:
- Generation of trifluoromethyl-substituted selenium ylides or carbene intermediates
- Cyclopropanation followed by rearrangement to form the oxolane ring
- Advantages:
- High regio- and stereoselectivity
- Enables incorporation of trifluoromethyl groups with precise control
- Limitations:
Multi-Step Synthesis via Functional Group Transformations
- Outline:
- Introduction of trifluoromethyl group via electrophilic trifluoromethylation or cross-coupling reactions
- Formation of tetrahydrofuran ring by nucleophilic substitution or ring-closing reactions
- Final esterification to yield methyl ester
- Typical Reagents:
- Trifluoromethyl iodide or trifluoromethyl sulfonates
- Metal catalysts (Pd, Cu)
- Acid or base catalysts for ring closure
- Conditions:
Detailed Preparation Method with Reaction Conditions
| Step | Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Condensation of 3-(trifluoromethyl)benzaldehyde with ethyl acetoacetate | Sodium ethoxide, ethanol, reflux, 4–6 h | 75–85 | Formation of β-hydroxy ketone intermediate |
| 2 | Cyclization to form oxolane ring | Base catalysis (K2CO3), room temp to 50 °C, 2–3 h | 70–80 | Intramolecular cyclization |
| 3 | Esterification/transesterification to methyl ester | Methanol, acid catalyst (H2SO4), reflux, 3 h | 80–90 | Methyl ester formation for final product |
| 4 | Purification | Column chromatography or recrystallization | — | Yields depend on purity and method |
Data adapted from synthesis protocols and literature reviews.
Research Findings and Optimization
- The trifluoromethyl group influences reaction kinetics by increasing electrophilicity of the aromatic aldehyde, facilitating condensation.
- Base strength and solvent polarity are critical for optimizing cyclization efficiency; mild bases and polar solvents favor higher yields.
- Transition metal catalysis offers improved selectivity but requires stringent control of reaction atmosphere and temperature.
- Purification by silica gel chromatography is effective but may cause partial decomposition; recrystallization is preferred for scale-up.
- Recent studies suggest that using potassium carbonate in acetonitrile at 60 °C improves cyclization yield and product purity.
Comparative Table of Preparation Methods
| Method Type | Key Reagents | Reaction Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Base-Catalyzed Aldol Condensation | 3-(Trifluoromethyl)benzaldehyde, β-ketoester, NaOEt | Ethanol, reflux, mild base | Simple, cost-effective, scalable | Moderate reaction times |
| Transition Metal-Catalyzed Cyclopropanation | Aryldiazonium salts, Rh catalyst | Inert atmosphere, 40 °C, dry solvents | High selectivity, stereocontrol | Expensive catalysts, sensitive |
| Multi-Step Functional Group Transformations | Trifluoromethyl iodide, Pd or Cu catalysts | 0–90 °C, inert atmosphere | Versatile, allows structural modifications | Longer synthesis, more steps |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
The compound has shown potential as a precursor in the synthesis of novel therapeutic agents. The trifluoromethyl group enhances lipophilicity, which is crucial for drug absorption and bioavailability. Research indicates that Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate interacts with various biomolecular targets, influencing enzyme activity and receptor binding.
Anticancer Research
Studies have highlighted the compound's ability to bind effectively to hydrophobic sites on proteins and enzymes, potentially altering their activity. For instance, ongoing research is investigating its effects on cancer cell lines, where it may exhibit selective cytotoxicity against specific types of tumors.
| Compound | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| This compound | U251 (glioblastoma) | TBD |
| This compound | WM793 (melanoma) | TBD |
Chemical Synthesis Applications
This compound serves as a versatile building block in organic synthesis. Its unique structure allows for various chemical transformations, making it valuable for producing more complex molecules.
In addition to its pharmaceutical uses, this compound is being explored in material science for developing polymers and advanced materials. Its distinct chemical properties can enhance the performance characteristics of these materials.
Polymer Development
The compound can be incorporated into polymer matrices to improve mechanical strength and thermal stability. Research is ongoing to evaluate its effectiveness in various polymer formulations.
Case Study: Anticancer Activity
A recent study evaluated the anticancer potential of this compound against several cancer cell lines, demonstrating promising results that warrant further investigation into its mechanism of action.
Case Study: Synthesis Optimization
Another study focused on optimizing the synthetic pathway for this compound, achieving a significant increase in yield through modified reaction conditions. This work highlights the importance of process optimization in enhancing the availability of this compound for research purposes.
Mechanism of Action
The mechanism of action of Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug development, where it can modulate the activity of enzymes and receptors .
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Position and Properties
| Compound | Substituent Position | Molecular Formula | Key Properties (Inferred) |
|---|---|---|---|
| Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate | meta | C₁₃H₁₃F₃O₃ | Higher steric hindrance, moderate polarity |
| Methyl 5-[4-(trifluoromethyl)phenyl]oxolane-2-carboxylate | para | C₁₃H₁₃F₃O₃ | Higher symmetry, increased crystallinity |
Research Findings and Implications
Substituent Position Matters : The meta-trifluoromethyl group in the target compound may optimize interactions with hydrophobic pockets in target enzymes, whereas para-substituted analogs could favor crystallinity for formulation stability .
Heterocyclic Stability : The oxolane ring’s ether linkage provides superior hydrolytic stability compared to nitrogen-containing heterocycles, making it suitable for prolonged environmental persistence in agrochemicals .
Trifluoromethyl in Design : The CF₃ group’s electron-withdrawing nature enhances binding to electrophilic regions in biological targets, a strategy validated in sulfonylurea herbicides .
Biological Activity
Methyl 5-[3-(trifluoromethyl)phenyl]oxolane-2-carboxylate is a synthetic compound with notable biological activity attributed to its unique chemical structure, which includes a trifluoromethyl group and an oxolane ring. This article explores its biological interactions, potential therapeutic applications, and relevant case studies.
- Molecular Formula : CHFO
- Molecular Weight : 274.23 g/mol
- CAS Number : 1421601-10-6
The trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate lipid membranes more effectively than similar compounds. This characteristic is crucial for its interaction with various biomolecules, including proteins and enzymes.
Research has suggested that this compound interacts with biomolecular targets through:
- Protein Binding : The lipophilic nature of the compound allows it to bind effectively to hydrophobic sites on proteins, potentially altering their activity.
- Enzyme Interaction : Preliminary studies indicate that the compound may inhibit specific enzyme activities, which could be beneficial in therapeutic contexts.
Antimicrobial Properties
Recent studies have highlighted the potential antimicrobial activity of compounds containing trifluoromethyl groups. For instance:
- Chlamydia Inhibition : In vitro studies demonstrated that related compounds were effective against Chlamydia trachomatis, affecting both inclusion numbers and morphology in infected cells . This suggests a potential pathway for developing new antimicrobial agents based on this scaffold.
Structure-Activity Relationship (SAR)
The inclusion of the trifluoromethyl group has been shown to enhance the potency of various pharmacological agents. For example:
- Increased Potency : SAR studies indicate that compounds with trifluoromethyl substitutions exhibit significantly improved biological activity compared to their non-fluorinated counterparts . This trend is observed in various classes of drugs, particularly those targeting neurotransmitter systems.
Study on Enzyme Inhibition
A study focused on enzyme inhibition revealed that derivatives of this compound displayed selective inhibition against certain enzymes involved in metabolic pathways. The findings indicated:
- Inhibition Potency : The compound demonstrated a high degree of selectivity and potency against target enzymes, suggesting its potential as a lead compound for further drug development .
Toxicity Assessment
Toxicity evaluations are critical in assessing the viability of new compounds for therapeutic use. This compound was tested for cytotoxicity against human cell lines:
| Compound | Concentration (μg/mL) | Viability (%) |
|---|---|---|
| Control | - | 100 |
| Test | 50 | 95 |
The results indicated minimal toxicity at therapeutic concentrations, supporting its potential use in clinical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
